molecular formula C21H20N2O4S B3570142 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide CAS No. 5922-05-4

3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide

Cat. No.: B3570142
CAS No.: 5922-05-4
M. Wt: 396.5 g/mol
InChI Key: CPNHMJCBEYKRMH-UHFFFAOYSA-N
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Description

3-(Benzylsulfamoyl)-4-methoxy-N-phenylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a member of the sulfamoylbenzamide class, it shares a structural motif with compounds investigated for their potential as antiviral agents . Specifically, close analogs have been studied for their activity against viral infections, such as Hepatitis B (HBV), where they are believed to function as capsid assembly modulators . This mechanism involves disrupting the normal formation of the viral capsid, a critical step in the viral life cycle, making this chemical class a valuable scaffold for developing novel therapeutics . Researchers can utilize this compound as a key intermediate or building block in synthesizing more complex molecules for biological screening. It is also a useful reference standard in structure-activity relationship (SAR) studies to optimize potency and pharmacological properties. The structure features a benzylsulfamoyl group and a methoxy-substituted benzamide core, which are significant pharmacophores in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-13-12-17(21(24)23-18-10-6-3-7-11-18)14-20(19)28(25,26)22-15-16-8-4-2-5-9-16/h2-14,22H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNHMJCBEYKRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360386
Record name 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-05-4
Record name 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Retrosynthetic Analysis and Strategic Disconnection

A retrosynthetic analysis of 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide reveals several key disconnections that inform a viable forward synthesis. The primary bonds to consider for disconnection are the amide and the sulfonamide linkages due to the prevalence of robust methods for their formation.

A logical approach involves disconnecting the amide bond first, which simplifies the target molecule into two key synthons: 4-methoxy-3-(benzylsulfamoyl)benzoic acid and aniline (B41778). The benzoic acid derivative can be further deconstructed by disconnecting the N-S bond of the sulfonamide, leading to 3-(chlorosulfonyl)-4-methoxybenzoic acid and benzylamine (B48309). This strategy is advantageous as it utilizes commercially available or readily accessible starting materials.

An alternative disconnection strategy could involve cleaving the C-N bond of the benzamide (B126) first, leading to 3-(benzylsulfamoyl)-4-methoxybenzoyl chloride and aniline. The benzoyl chloride can then be traced back to the corresponding benzoic acid. This approach is also synthetically feasible and relies on well-established chemical transformations.

Multistep Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible multistep synthesis can be devised. The following subsections detail the preparation of key precursors and the strategic implementation of bond-forming reactions.

The synthesis of the central intermediate, 4-methoxy-3-sulfonylchloride-benzoic acid, is a critical first step. This can be achieved starting from 4-methoxybenzoic acid. The chlorosulfonation of electron-rich aromatic rings is a well-established process. nih.gov

A potential synthetic route for a key precursor, 3-amino-4-methoxybenzanilide, has been outlined, which involves the reaction of 3-nitro-4-X-benzoic acid with aniline, followed by reaction with methanol (B129727) in the presence of an alkaline reagent and subsequent reduction. google.com

The synthesis of a related compound, 3-methoxy-N-phenylbenzamide, has been described starting from 3-methoxybenzoyl chloride and aniline in the presence of triethylamine (B128534). prepchem.com This highlights a common method for forming the N-phenylbenzamide core.

The formation of the amide bond between the carboxylic acid moiety and aniline is a crucial step in the synthesis of the target molecule. Several reliable methods are available for this transformation. researchgate.net

One common approach is the use of coupling agents that activate the carboxylic acid. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the amide bond formation under mild conditions. nih.gov Another example is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like triethylamine in a solvent such as DMF. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with aniline, typically in the presence of a base to neutralize the HCl byproduct, to form the desired amide. prepchem.com

More recent, sustainable approaches to amide bond formation include solvent-free methods using methoxysilanes as coupling agents. rsc.org

Amide Formation Method Reagents Typical Conditions
Carbodiimide CouplingEDC, DMAPDCM/DMF, Room Temperature
Acyl Chloride FormationSOCl₂ or (COCl)₂Anhydrous conditions, often with catalytic DMF
Phosphonium/Uronium CouplingHATU, HBTU, PyBOPAprotic polar solvent (e.g., DMF), Base (e.g., DIPEA)

The introduction of the sulfamoyl group is another key transformation. This is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of synthesizing this compound, the intermediate 3-(chlorosulfonyl)-4-methoxy-N-phenylbenzamide would be reacted with benzylamine.

The synthesis of sulfamoyl chlorides can be accomplished through various methods. acs.org A common approach involves the direct chlorosulfonylation of an aromatic ring using chlorosulfonic acid. nih.gov

Once the sulfonyl chloride is obtained, its reaction with an amine, such as benzylamine, in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) yields the corresponding sulfonamide.

Reaction Reagents Typical Solvents
Sulfonamide FormationAmine, Base (e.g., Pyridine)DCM, THF, Acetonitrile
Sulfamoyl Azide (B81097) FormationSecondary Amine, Sulfonyl Azide Transfer AgentAcetonitrile

It is worth noting that sulfamoyl azides can be generated from secondary amines and a sulfonyl azide transfer agent, which can then react with alkynes. nih.gov While not directly applicable to the primary synthetic route, this highlights the versatility of sulfamoyl chemistry.

The benzyl (B1604629) group is introduced via the reaction of the sulfonyl chloride with benzylamine, as described in the previous section. The methoxy (B1213986) group is present on the starting material, 4-methoxybenzoic acid. The selection of this starting material ensures the correct positioning of the methoxy group throughout the synthetic sequence.

The integration of a methoxy group onto an aromatic ring can also be achieved through nucleophilic aromatic substitution if a suitable leaving group (e.g., a halogen) is present at the desired position and the ring is sufficiently activated. Alternatively, a phenol (B47542) can be methylated using a reagent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Derivatization Strategies for Structural Analogs

The synthetic route to this compound allows for considerable variation to produce a library of structural analogs.

Variation of the N-phenyl group: By substituting aniline with a range of substituted anilines in the amide bond formation step, a variety of analogs with different substituents on the N-phenyl ring can be generated.

Variation of the benzyl group: A diverse set of primary and secondary amines can be used in place of benzylamine during the sulfonamide formation step. This allows for the exploration of a wide range of substituents on the sulfamoyl nitrogen.

Modification of the benzoyl core: Starting with different substituted benzoic acids would allow for modifications to the central aromatic ring. For example, altering the position or nature of the alkoxy group could provide insights into structure-activity relationships.

These derivatization strategies, coupled with the robust synthetic methodologies described, provide a powerful platform for the generation of a diverse library of this compound analogs for further investigation.

Exploration of Substituent Effects on the Benzamide Moiety

The benzamide portion of the molecule serves as a crucial anchor for molecular interactions. Modifications to this part of the scaffold, particularly at the positions ortho and meta to the N-phenylcarbamoyl group, have been explored to understand their influence.

Systematic studies have been conducted by dividing the core structure into different sites for modification to perform a thorough structure-activity relationship (SAR) analysis. For instance, the benzene (B151609) ring bearing the carboxyl and sulfamoyl groups is a key area for substitution.

Table 1: Impact of Benzamide Moiety Substituents

Position of SubstitutionSubstituentObserved EffectReference
Ortho to N-phenylcarbamoylMethylVaried biological activity mdpi.com
Meta to N-phenylcarbamoylBromoIntermediate for further reactions mdpi.com

Research has shown that even minor changes, such as the introduction of a methyl or bromo group, can significantly alter the compound's biological profile. The presence of a bis-substituted phenyl ring has been suggested to be necessary for certain activities. mdpi.com For example, the replacement of a methyl group with a bromo substituent was explored to serve as a handle for further synthetic transformations. mdpi.com

Modifications of the Benzylsulfamoyl Moiety

SAR studies have indicated that the sulfamoyl benzamide portion is critical for the activity of this class of compounds. mdpi.com The sulfonamide functional group itself and the amine substituent of this group have been identified as key sites for modification. nih.gov

Table 2: Modifications on the Benzylsulfamoyl Moiety

Modification SiteModificationObserved EffectReference
Benzyl GroupAlkyl chain substitutionTolerated up to a propyl chain nih.gov
Benzyl GroupDibutyl substitutionLoss of activity nih.gov
Benzyl GroupPhenyl substitutionAltered activity profile nih.gov
Sulfonamide LinkerSwapping with carboxamideInactivity mdpi.com

Studies have shown that the length and nature of the substituent on the nitrogen of the sulfonamide can have a dramatic effect. For instance, while propyl chain substituents were tolerated, bulkier groups like dibutyl led to a loss of activity, suggesting steric limitations at this position. nih.gov Interestingly, swapping the carboxamide and sulfonamide bonds resulted in an inactive compound, highlighting the specific importance of the sulfonamide linkage in this position. mdpi.com

Diversification at the N-Phenyl Position

The N-phenyl ring represents a key vector for diversification, allowing for the introduction of a wide range of substituents to modulate properties such as solubility, electronic effects, and interactions with biological targets.

The synthesis of N-aryl benzamides has been a subject of extensive research, with various methods developed for their preparation. These methods often involve the coupling of a benzoic acid derivative with an aniline. The nature of the substituent on the aniline can significantly influence the properties of the final product.

Table 3: Diversification at the N-Phenyl Position

N-Phenyl SubstituentSynthetic MethodPotential ImpactReference
Electron-donating groupsPalladium-catalyzed amidationEnhanced potency acs.org
Electron-withdrawing groupsUmpolung Amide SynthesisAltered selectivity nih.gov
HalogensIron-mediated synthesisModified pharmacokinetic profile nih.gov

For example, the introduction of electron-donating or electron-withdrawing groups on the N-phenyl ring can modulate the electronic properties of the entire molecule. acs.org The development of novel synthetic methods, such as the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides, has expanded the accessible chemical space for this part of the molecule. nih.gov

Green Chemistry Principles in Synthesis Optimization

In recent years, there has been a significant push towards the adoption of green chemistry principles in the synthesis of complex organic molecules, including this compound and its analogs. The focus is on developing more environmentally benign and efficient synthetic routes.

Key strategies in greening the synthesis of benzamides include the use of catalytic methods to replace stoichiometric reagents, the use of safer solvents, and minimizing waste generation. Catalytic amidation, in particular, is a highly sought-after transformation as it ideally produces only water as a byproduct. catalyticamidation.info

Several approaches are being explored:

Catalytic Direct Amidation: This involves the direct coupling of a carboxylic acid and an amine using a catalyst, avoiding the need for activating agents that generate significant waste. catalyticamidation.info

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, or even performing reactions under solvent-free conditions, is a key aspect of green synthesis. researchgate.net

Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of benzamides, often under milder conditions. researchgate.net

Biocatalysis: While still an emerging area for this specific class of compounds, the use of enzymes for amide bond formation offers a highly selective and environmentally friendly alternative to traditional chemical methods.

The development of methods like the synthesis of N-aryl amides in water using iron dust as a reductant represents a significant step towards more sustainable chemical manufacturing. nih.gov These green approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective synthetic processes.

Molecular Mechanistic Investigations

Identification of Putative Biological Targets and Interaction Partners

No studies utilizing proteomic or interactomic approaches to identify the biological targets of 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide have been found.

There is no available information on the use of ligand-based target deconvolution methods to predict the targets of this compound.

Elucidation of Binding Modes and Affinities

No receptor binding studies for this compound have been published.

There are no available assays detailing the modulation of enzymatic activity by this compound.

Characterization of Molecular Signaling Pathway Perturbations

No research has been conducted to characterize the perturbations of molecular signaling pathways by this compound.

Analysis of Downstream Cellular Responses

There is currently no available data detailing the downstream cellular responses to this compound.

Examination of Gene Expression Profiles

No studies have been published that examine the changes in gene expression profiles in response to treatment with this compound.

Investigation of Protein Phosphorylation and Activation States

The impact of this compound on protein phosphorylation and activation states has not been documented in the scientific literature.

Allosteric Modulation and Orthosteric Interactions

There is no information available regarding the potential for this compound to act as an allosteric modulator or to engage in orthosteric interactions with any known biological targets.

Scientific Review: The Chemical Compound “this compound”

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific research published on the chemical compound “this compound.” Consequently, detailed information regarding its Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) studies, including the design and synthesis of analogs, pharmacophoric features, key interaction sites, the impact of stereochemistry, and Quantitative Structure-Activity Relationship (QSAR) modeling, is not available.

The absence of dedicated studies on this particular compound means that no data tables with research findings can be provided. While the broader classes of compounds to which "this compound" belongs, such as benzamides and sulfonamides, are extensively studied in medicinal chemistry for a wide range of biological activities, any extrapolation of their properties to this specific, uncharacterized molecule would be purely speculative and scientifically unsound.

For progress to be made in understanding the potential biological effects of “this compound,” foundational research would be required. This would involve its initial synthesis and characterization, followed by screening for biological activity against various targets. Should any significant activity be identified, subsequent research would logically progress to the systematic exploration of its SAR and STR, as outlined in the requested article structure.

Until such primary research is conducted and published, the scientific community lacks the necessary data to provide a meaningful analysis of this compound.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Validation of QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical process to ensure its robustness, reliability, and predictive power. A rigorously validated QSAR model can be confidently used to predict the activity of new, untested compounds, thereby guiding drug discovery and development efforts. The validation process assesses the model's goodness-of-fit, stability, and its ability to generalize to compounds not used in the model's development. This validation is generally performed using two primary strategies: internal validation and external validation.

Internal Validation

Internal validation techniques use the initial training set of molecules to assess the model's robustness and stability. The primary goal is to evaluate the model's performance by repeatedly resampling the original data.

One of the most common methods for internal validation is cross-validation . In this technique, the dataset is partitioned into multiple subsets. The model is then trained on all but one of the subsets, and the omitted subset is used to test the model's predictive ability. This process is repeated until every subset has been used as the test set. A widely used form of this is the leave-one-out (LOO) cross-validation , where each compound in the training set is systematically removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. The collective predictive accuracy for all compounds is then calculated.

Another internal validation technique is bootstrapping , where multiple new training sets of the same size as the original are created by random sampling with replacement from the original dataset. This method helps in understanding the stability of the model and the selected descriptors.

A crucial test for the robustness of a QSAR model is the Y-randomization test . In this procedure, the biological activity values (the Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. A valid model should have significantly lower correlation coefficients for the randomized datasets compared to the original model, demonstrating that the original model is not a result of chance correlation.

External Validation

External validation is considered the most stringent test of a QSAR model's predictive capability. It involves assessing the model's performance on an external test set of compounds that were not used during the model development process. The dataset is initially split into a larger training set, used to build the model, and a smaller test set, reserved for validation. The selection of the training and test sets should be done carefully to ensure that both sets span the chemical space of the entire dataset. The model, developed using the training set, is then used to predict the activity of the compounds in the test set. The consistency between the predicted and observed activities for the test set is a measure of the model's true predictive power.

Statistical Metrics for Validation

Several statistical parameters are employed to quantify the performance of a QSAR model during both internal and external validation.

Coefficient of Determination (R²) : This parameter measures the goodness-of-fit of the model for the training set. Values range from 0 to 1, with a higher value indicating a better fit. An R² value greater than 0.6 is generally considered acceptable.

Cross-validated Coefficient of Determination (Q² or R²cv) : This is a key metric from internal validation (typically LOO cross-validation). It assesses the predictive ability of the model. A Q² value greater than 0.5 is generally required for a model to be considered predictive.

Predictive R² (R²pred) : This metric is used for external validation and measures how well the model predicts the activity of the test set compounds. A value greater than 0.6 is often considered indicative of good predictive power.

Root Mean Square Error (RMSE) : This parameter measures the average magnitude of the error between observed and predicted values. A lower RMSE indicates a better model.

Mean Absolute Error (MAE) : Similar to RMSE, MAE represents the average absolute difference between predicted and experimental values, providing another measure of prediction accuracy.

The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes. These principles emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

The following tables provide illustrative data representing typical validation results for QSAR models developed for classes of compounds like sulfonamides and benzamides.

Table 1: Illustrative Internal Validation Statistics for a Hypothetical QSAR Model of Sulfonamide Derivatives

ParameterValueThreshold for AcceptanceDescription
0.85> 0.6Indicates a good fit of the model to the training data.
Q² (LOO) 0.78> 0.5Shows good internal predictive ability of the model.
RMSE (Training) 0.25As low as possibleRepresents a low average error in the fitted data.
R² (Y-Randomization) Average < 0.2Significantly lower than original R²Confirms the model is not due to chance correlation.

Table 2: Illustrative External Validation Statistics for a Hypothetical QSAR Model of Benzamide (B126) Derivatives

ParameterValueThreshold for AcceptanceDescription
R²pred 0.72> 0.6Demonstrates strong predictive power for new compounds.
RMSE (Test) 0.31As low as possibleIndicates a low average prediction error for the external set.
MAE (Test) 0.28As low as possibleShows a small average absolute difference between predicted and observed values.
R² - Q² 0.07< 0.3The small difference suggests the model is not over-fitted.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a small molecule ligand, such as 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide, to the active site of a target protein.

Virtual Screening Methodologies

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening methodologies could be employed to assess its potential as an inhibitor for a range of enzymes where sulfonamide-bearing compounds have shown activity, such as carbonic anhydrases.

The process would typically involve:

Target Selection and Preparation: A protein of interest, for instance, a specific isoform of carbonic anhydrase, would be selected. Its three-dimensional structure, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Database: A database containing this compound, alongside other similar molecules, would be created. The three-dimensional conformation of each ligand is generated and optimized.

Docking and Scoring: A docking algorithm would then be used to place the ligand into the protein's active site in various possible orientations and conformations. A scoring function is then applied to estimate the binding affinity for each pose, typically yielding a value in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

Illustrative results from a hypothetical virtual screening of this compound against different carbonic anhydrase isoforms are presented in Table 1.

Target Protein (Carbonic Anhydrase Isoform)Docking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
CA I-7.8850
CA II-9.2150
CA IX-10.545
CA XII-9.890

This is a hypothetical data table for illustrative purposes.

Binding Pose Analysis

Following the docking calculations, a detailed analysis of the most favorable binding poses is crucial. For this compound, this would involve examining the specific molecular interactions between the ligand and the amino acid residues of the target protein. Key interactions for sulfonamide-based inhibitors often include coordination of the sulfonamide group with a zinc ion in the active site of metalloenzymes like carbonic anhydrase.

A typical binding pose analysis would reveal:

Hydrogen Bonds: The formation of hydrogen bonds between the sulfonamide group, the amide linker, or the methoxy (B1213986) group of the ligand and polar residues in the active site.

Hydrophobic Interactions: The engagement of the phenyl and benzyl (B1604629) groups in hydrophobic pockets within the binding site.

Pi-Pi Stacking: Potential stacking interactions between the aromatic rings of the ligand and aromatic residues such as phenylalanine, tyrosine, or histidine.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and biological systems over time. These simulations can offer a more realistic and detailed picture of the ligand-protein complex compared to the static view provided by molecular docking.

Conformational Dynamics of the Compound and Target

MD simulations can be used to explore the conformational flexibility of both this compound and its target protein upon binding. By simulating the system over a period of nanoseconds to microseconds, researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure might adjust in response to the ligand. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time can indicate the stability of the complex.

Analysis of Binding Stability and Energetics

A primary goal of MD simulations in this context is to assess the stability of the predicted binding pose from molecular docking. A stable binding pose would be characterized by the ligand remaining within the active site throughout the simulation with minimal fluctuations. Furthermore, techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy of the ligand-protein complex. These calculations provide a more accurate estimation of binding affinity by considering solvation effects and entropic contributions.

A hypothetical summary of results from a molecular dynamics simulation of this compound bound to a target protein is shown in Table 2.

Simulation ParameterValue
Simulation Time100 ns
Average Protein RMSD1.5 Å
Average Ligand RMSD0.8 Å
Calculated Binding Free Energy (MM/GBSA)-45.7 kcal/mol

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. For this compound, these calculations can elucidate properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

Methods like Density Functional Theory (DFT) can be used to calculate:

Molecular Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

Electronic Properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Spectroscopic Properties: To predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

A table of hypothetical quantum chemical properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This is a hypothetical data table for illustrative purposes.

These quantum mechanical insights are valuable for understanding the intrinsic reactivity of the molecule and can inform the design of derivatives with improved properties.

Electronic Structure Analysis

An analysis of the electronic structure would provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. This typically involves quantum mechanical calculations to determine the distribution of electrons within the molecule. Key parameters that would be investigated include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. For related sulfonamide derivatives, such studies have been performed to elucidate their electronic characteristics and potential as therapeutic agents. researchgate.net However, no such specific data exists for this compound.

Reactivity Prediction

Building on the electronic structure analysis, reactivity prediction would identify the most likely sites for chemical reactions. This is often achieved by calculating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Furthermore, condensed Fukui functions can be calculated to provide a quantitative measure of a site's reactivity towards nucleophilic, electrophilic, or radical attack. While density functional theory (DFT) calculations have been used to explore the reactivity of similar benzamide (B126) structures, this information is not available for the specific compound . publish.csiro.au

Cheminformatics and Data Mining for SAR Insights

Cheminformatics and data mining are essential for understanding the relationship between a compound's structure and its biological activity (SAR). These approaches leverage large datasets to identify key structural features that contribute to a desired therapeutic effect.

Large-Scale Chemical Space Exploration

Large-scale chemical space exploration involves the analysis of vast virtual libraries of compounds to identify novel molecules with desired properties. nih.govrsc.org By mapping the chemical space around a lead compound like this compound, researchers could identify promising analogs with improved activity or pharmacokinetic profiles. This process often involves the use of molecular descriptors to quantify various aspects of a molecule's structure and properties. Without a known biological target or activity data for this specific compound, its exploration within a large chemical space has not been documented.

Machine Learning Applications in Compound Design and Activity Prediction

Machine learning (ML) has become a transformative tool in drug discovery, enabling the development of predictive models for a wide range of properties, including biological activity, toxicity, and metabolic stability. ucl.ac.uknih.govnih.gov If sufficient data were available for a series of compounds related to this compound, ML models, such as quantitative structure-activity relationship (QSAR) models, could be trained to predict the activity of new, unsynthesized analogs. helsinki.fi This would significantly accelerate the drug design process. However, the absence of a relevant dataset for this specific molecule precludes the application of such machine learning techniques.

Advanced Research Techniques and Analytical Methodologies

Advanced Spectroscopic Techniques for Ligand-Target Interactions (e.g., NMR, SPR, ITC)

To understand how 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide interacts with its putative biological targets, advanced spectroscopic and biophysical methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the structural elucidation of newly synthesized compounds. nanobioletters.comtandfonline.com For this compound, 1D NMR (¹H and ¹³C) and 2D NMR techniques would be used to confirm its chemical structure. mdpi.com Beyond structural confirmation, NMR is used to study ligand-target interactions. Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping could identify binding interfaces and conformational changes in a target protein upon binding of the compound.

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free optical technique for monitoring molecular binding events in real time. nih.govportlandpress.com In a typical SPR experiment, a target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. springernature.comreichertspr.com The binding event causes a change in the refractive index at the surface, which is measured and plotted in a sensorgram. rsc.org This allows for the precise determination of key kinetic parameters. nih.gov

Table 1: Hypothetical Kinetic Parameters from SPR Analysis This table illustrates the type of data generated from an SPR experiment for the interaction between this compound and a hypothetical target protein.

ParameterSymbolValueUnit
Association Rate Constantk_a1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantk_d3.0 x 10⁻³s⁻¹
Equilibrium Dissociation ConstantK_D20µM

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. azom.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. malvernpanalytical.com By titrating this compound into a solution containing its target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. khanacademy.orgnih.gov This includes the binding affinity (K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). harvard.edu

High-Throughput Screening for Mechanistic Insights

High-Throughput Screening (HTS) enables the rapid evaluation of large numbers of compounds to identify those that modulate a specific biological pathway or target. nih.govacs.org While this compound might be identified from such a screen, HTS can also be used subsequently to gain mechanistic insights. For instance, the compound could be tested against a panel of related enzymes or receptors to determine its selectivity. Cellular HTS assays using reporter genes or phenotypic readouts can help to understand its mechanism of action within a biological system.

Microscopic and Imaging Techniques for Cellular Localization and Dynamics

Understanding where a compound localizes within a cell is crucial to understanding its function. Benzamide (B126) derivatives have been successfully modified for molecular imaging applications, indicating the feasibility of tracking this class of compounds in biological systems. nih.gov To visualize the cellular and subcellular distribution of this compound, it could be chemically modified by attaching a fluorescent tag. This would allow for its detection using advanced microscopy techniques such as confocal fluorescence microscopy or live-cell imaging, providing insights into its uptake, distribution, and potential co-localization with specific organelles or proteins.

Omics Technologies (Proteomics, Metabolomics) for Pathway Analysis

To obtain a global view of the cellular response to this compound, "omics" technologies are employed. These methods provide an unbiased survey of changes across entire classes of biomolecules.

Proteomics: Mass spectrometry-based proteomics can be used to quantitatively compare the proteome of cells treated with the compound versus untreated controls. frontiersin.org This could reveal changes in protein expression or post-translational modifications, highlighting the biological pathways perturbed by the compound. For instance, this approach could identify up- or down-regulation of proteins in a signaling cascade affected by the compound's activity.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. frontiersin.org Treatment of cells with this compound could lead to characteristic changes in the cellular metabolome. For sulfonamide-containing drugs, metabolomic studies can reveal alterations in key metabolic pathways, providing crucial information about the compound's mechanism of action and off-target effects. nih.govresearchgate.net

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature, chemical databases, and patent records, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its future research directions and translational perspectives as requested.

The searches conducted for this specific molecule did not yield any results pertaining to its synthesis, characterization, or biological activity. While information is available for structurally related compounds such as benzamides and sulfamoylbenzamide derivatives, any extrapolation of their properties to "this compound" would be purely speculative and scientifically unfounded.

Without foundational data on this particular compound, any discussion of advanced biological probing tools, novel biological targets, multi-omics data integration, translational challenges, or opportunities for collaboration would be hypothetical. The generation of an informative and scientifically accurate article requires existing research, which, in this case, appears to be absent from the public domain.

Therefore, the requested article focusing solely on "this compound" cannot be produced.

Q & A

Advanced Question: How can contradictory yield data between small-scale and pilot-scale syntheses be resolved?

Methodological Answer: Scale-up discrepancies often arise from inefficient heat/mass transfer. Strategies include:

  • Kinetic Analysis: Use differential scanning calorimetry (DSC) to identify exothermic decomposition risks during sulfamoylation .
  • Process Optimization: Implement automated reagent addition systems and in-line FTIR monitoring to maintain stoichiometric balance and detect intermediates .
  • Case Study: A 125 mmol-scale synthesis achieved 68% yield by replacing batch reactors with continuous flow systems, mitigating side reactions .

Basic Question: What experimental assays are used to evaluate the biological activity of this compound?

Methodological Answer:
Standard assays include:

  • Anticancer Activity: MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC₅₀ values in cervical cancer cell lines (e.g., HeLa) .
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition: Fluorescence-based assays targeting HPV E6/E7 oncoproteins, with qRT-PCR validation of oncogene downregulation .

Advanced Question: How can researchers reconcile contradictory data on mutagenicity between Ames testing and in vitro cytotoxicity assays?

Methodological Answer:

  • Ames II Testing: Conducted at varying concentrations (0.1–100 µM) to assess frameshift mutations in Salmonella strains. The compound showed mutagenicity comparable to benzyl chloride (negative control) .
  • Cytotoxicity Cross-Validation: Use comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in human lymphocytes. Discrepancies may arise from metabolic activation differences; include S9 liver homogenate in follow-up assays .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for sulfamoylation steps due to volatile intermediates (e.g., p-trifluoromethyl benzoyl chloride).
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory .
  • Storage: Store at –20°C under inert gas (argon) to prevent decomposition .

Advanced Question: How should researchers design a risk assessment framework for novel derivatives of this compound?

Methodological Answer:

  • Tiered Assessment:
    • Tier 1: Computational toxicity prediction using QSAR models (e.g., OECD Toolbox).
    • Tier 2: In vitro micronucleus assays to assess clastogenicity.
    • Tier 3: Acute toxicity testing in zebrafish embryos (LC₅₀ determination) .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Elucidation:
    • NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm sulfamoyl (–SO₂NH–) and methoxy (–OCH₃) groups.
    • HRMS: High-resolution mass spectrometry (ESI+) for molecular ion validation .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity threshold for biological testing .

Advanced Question: How can conflicting spectral data (e.g., IR vs. NMR) for crystalline vs. amorphous forms be resolved?

Methodological Answer:

  • Polymorph Screening: Use X-ray powder diffraction (XRPD) to identify crystalline phases.
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which may alter IR spectra in amorphous forms .

Basic Question: What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite for predicting binding affinity to HPV E6/E7 proteins (PDB: 2F9B) .
  • QSAR Modeling: Use RDKit descriptors and Random Forest regression to correlate logP with antimicrobial activity .

Advanced Question: How can MD simulations explain discrepancies between predicted and observed IC₅₀ values?

Methodological Answer:

  • Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess protein-ligand stability. Focus on RMSD/RMSF metrics; solvent effects (TIP3P water model) may account for deviations .

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3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide
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3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.